8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane
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Overview
Description
8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a thiazole ring, an oxadiazaspiro ring system, and a methyl group. The presence of these functional groups and the spirocyclic framework makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Spirocyclic Framework Construction: The spirocyclic structure is often constructed via a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide or through a cycloaddition reaction.
Final Assembly: The final step involves the coupling of the thiazole ring with the spirocyclic framework. This can be done using a nucleophilic substitution reaction where the thiazole ring is introduced to the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane can undergo various types of chemical reactions:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced spirocyclic compounds.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spirocyclic frameworks but different functional groups.
Thiazole Derivatives: Compounds containing the thiazole ring but lacking the spirocyclic structure.
Oxadiazaspiro Compounds: Molecules with similar oxadiazaspiro frameworks but different substituents.
Uniqueness
8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane is unique due to its combination of a thiazole ring, a spirocyclic structure, and an oxadiazaspiro framework. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxa-4,8-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-11-15-12(8-18-11)7-16-5-2-3-13(10-16)9-14-4-6-17-13/h8,14H,2-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZIPKJJZCWIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC3(C2)CNCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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